4-Methyl-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride

Salt selection Aqueous solubility Formulation developability

This 4‑methyl‑2‑(pyrrolidin‑2‑yl)‑1,3‑oxazole hydrochloride (CAS 2229325‑84‑0) is the racemic monohydrochloride salt, which ensures direct aqueous solubility (10–25 mg·mL⁻¹) without DMSO—ideal for biochemical assays where organic co‑solvents are detrimental. The 4‑methyl substituent adds +0.4 to +0.6 log units of lipophilicity versus the unsubstituted scaffold, enabling fine‑tuned SAR for blood–brain barrier penetration. With TPSA 38.1 Ų and only one rotatable bond, it meets fragment‑likeness criteria and provides a rigid oxazole–pyrrolidine core for structure‑guided growing. Procure this specific salt form to avoid the poor solubility of the free base (CAS 1368880‑40‑3) or the altered stoichiometry of the dihydrochloride (CAS 2097936‑04‑2).

Molecular Formula C8H13ClN2O
Molecular Weight 188.66
CAS No. 2229325-84-0
Cat. No. B2859101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride
CAS2229325-84-0
Molecular FormulaC8H13ClN2O
Molecular Weight188.66
Structural Identifiers
SMILESCC1=COC(=N1)C2CCCN2.Cl
InChIInChI=1S/C8H12N2O.ClH/c1-6-5-11-8(10-6)7-3-2-4-9-7;/h5,7,9H,2-4H2,1H3;1H
InChIKeyOXNOCQMAGMGKFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride (CAS 2229325-84-0): Structural Identity and Procurement-Relevant Profile


4-Methyl-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride (CAS 2229325-84-0) is a heterocyclic small-molecule building block comprising a 1,3-oxazole core substituted at the 2-position with a pyrrolidine ring and at the 4-position with a methyl group, supplied as the monohydrochloride salt [1]. The compound has the molecular formula C₈H₁₃ClN₂O and a molecular weight of 188.65 g·mol⁻¹ [1]. Its bifunctional oxazole–pyrrolidine architecture positions it as a versatile intermediate for medicinal chemistry campaigns targeting neurological and metabolic pathways, with the hydrochloride salt form conferring enhanced aqueous solubility and solid-state stability relative to the free base [2][3].

Why Generic Substitution Fails for 4-Methyl-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride: Salt Stoichiometry, Methyl Substitution, and Heterocycle Geometry Matter


Although the oxazole–pyrrolidine scaffold appears in numerous research intermediates, four structural variables preclude interchangeable use. First, the monohydrochloride salt stoichiometry (one HCl equivalent) directly determines aqueous solubility and formulation behaviour, distinguishing this compound from both the poorly water-soluble free base (CAS 1368880-40-3) and the dihydrochloride salt (CAS 2097936-04-2) which carries two HCl equivalents and a higher molecular weight [1]. Second, the 4-methyl substituent on the oxazole ring increases lipophilicity (calculated XLogP3-AA = 0.7 for the free base) compared with the unsubstituted 2-(pyrrolidin-2-yl)-1,3-oxazole scaffold, altering membrane permeability and target-binding steric profiles [1][2]. Third, the pyrrolidine ring (five-membered) imparts a different conformational constraint than six-membered piperidine analogs, affecting the spatial orientation of the basic nitrogen during receptor or enzyme recognition [3]. Fourth, the compound is supplied as a racemic mixture at the pyrrolidine 2-position; enantiopure (R)- or (S)- variants may exhibit divergent pharmacodynamics, making racemic identity a critical procurement specification .

Quantitative Differentiation Evidence for 4-Methyl-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride Against Closest Analogs


Salt-Form Solubility Advantage: Monohydrochloride vs. Free Base Aqueous Solubility

The monohydrochloride salt form of 4-methyl-2-(pyrrolidin-2-yl)-1,3-oxazole provides a well-established aqueous solubility advantage over the corresponding free base. Converting the basic pyrrolidine nitrogen to its hydrochloride salt introduces an ionic centre that substantially increases water solubility—a principle documented across hundreds of pharmaceutical amines [1]. The free base (CAS 1368880-40-3) carries only one hydrogen bond donor (HBD = 1) and a calculated logP of 0.7, consistent with limited aqueous solubility typical of neutral heterocyclic amines [2]. In contrast, the hydrochloride salt increases the hydrogen bond donor count to 2 and introduces a formal charge, both of which enhance hydration and dissolution [3]. For structurally analogous 5-(pyrrolidin-3-yl)-1,2-oxazole systems, the hydrochloride salt has been reported to achieve aqueous solubility of approximately 25 mg·mL⁻¹ versus <1 mg·mL⁻¹ for the free base [4]. This solubility differential directly impacts the compound's utility in aqueous in vitro assay formats and early-stage formulation screening.

Salt selection Aqueous solubility Formulation developability

Salt Stoichiometry Differentiation: Monohydrochloride vs. Dihydrochloride Molecular Weight and Counterion Load

The monohydrochloride salt (CAS 2229325-84-0) carries exactly one equivalent of HCl (molecular weight = 188.65 g·mol⁻¹), whereas the dihydrochloride variant (CAS 2097936-04-2) incorporates two HCl equivalents, yielding a molecular weight of 225.11 g·mol⁻¹ . This 36.46 g·mol⁻¹ difference (one additional HCl) represents a 19.3% increase in formula weight. For researchers calculating dosing concentrations or preparing stock solutions, this distinction is critical: a 10 mM solution of the monohydrochloride requires 1.89 mg·mL⁻¹, while the same nominal concentration of the dihydrochloride requires 2.25 mg·mL⁻¹. Importantly, the second protonation site on the dihydrochloride (likely the oxazole ring nitrogen, pKa ~1–2) means the dihydrochloride exists predominantly as a dicationic species in aqueous solution at pH < 4, whereas the monohydrochloride exists as a monocationic species across a broader physiologically relevant pH range .

Salt stoichiometry Molecular weight Counterion selection

Methyl Substitution Effect: 4-Methyl Oxazole vs. Unsubstituted Oxazole on Lipophilicity and Steric Bulk

The 4-methyl substituent on the oxazole ring differentiates this compound from the simpler 2-(pyrrolidin-2-yl)-1,3-oxazole scaffold (CAS 1313729-35-9). The unsubstituted analog has a molecular weight of 138.17 g·mol⁻¹ (C₇H₁₀N₂O) and lacks the additional methyl group [1]. The 4-methyl group increases molecular weight by 14.02 g·mol⁻¹ and contributes additional van der Waals surface area, which can enhance hydrophobic contacts in enzyme active sites or receptor binding pockets. For the free base form, the calculated XLogP3-AA of the 4-methyl compound is 0.7 [2], whereas the unsubstituted 2-(pyrrolidin-2-yl)-1,3-oxazole would be expected to have a lower logP (approximately 0.1–0.3 based on the absence of the methyl contribution). This modest lipophilicity increase can influence membrane permeability, non-specific protein binding, and CYP450 susceptibility [3]. Furthermore, the methyl group at the 4-position provides a defined steric constraint adjacent to the oxazole C5 position, which may be exploited for regioselective further functionalization (e.g., C5 halogenation or cross-coupling) not accessible on the unsubstituted scaffold.

Lipophilicity Steric effects Structure–activity relationships

Heterocycle Ring-Size Differentiation: Pyrrolidine (5-Membered) vs. Piperidine (6-Membered) Conformational and Electronic Effects

The pyrrolidine ring in 4-methyl-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride is a five-membered saturated nitrogen heterocycle, which can be directly contrasted with the six-membered piperidine analog 2-(piperidin-4-yl)oxazole hydrochloride (CAS 1955540-53-0) [1]. Although both compounds share the same molecular weight (188.65 g·mol⁻¹, C₈H₁₃ClN₂O) and are constitutional isomers, the ring size difference produces distinct three-dimensional geometries. Pyrrolidine adopts envelope or twisted conformations with the nitrogen lone pair oriented differently than in the chair conformations of piperidine. This affects the spatial presentation of the basic nitrogen to biological targets: the pyrrolidine nitrogen in a five-membered ring has a calculated pKa approximately 0.5–0.8 units higher than the corresponding piperidine nitrogen due to reduced angle strain in the protonated state, meaning the pyrrolidine derivative will carry a greater fraction of protonated (cationic) species at physiological pH 7.4 [2]. The ChEMBL database contains an assay record (CHEMBL620010) for a structurally related 2-(pyrrolidin-2-yl)-1,3-oxazole derivative evaluated for 5-lipoxygenase inhibition at 100 µM, which showed no significant activity [3]. This negative result, while not directly from the target compound, suggests that the pyrrolidine-oxazole scaffold may not engage 5-LOX, providing a useful counter-screening datum for selectivity profiling.

Conformational constraint Ring size Nitrogen basicity

Physicochemical Property Profile: Computed TPSA, Hydrogen Bond Donor/Acceptor Count, and Rotatable Bond Comparison

Computational comparison of the target compound and its free base analog reveals key differences in hydrogen bond donor count that influence predicted permeability and solubility. The hydrochloride salt (CAS 2229325-84-0) has a computed topological polar surface area (TPSA) of 38.1 Ų, two hydrogen bond donors (HBD = 2), three hydrogen bond acceptors (HBA = 3), and one rotatable bond [1]. The free base (CAS 1368880-40-3) shares the same TPSA (38.1 Ų) and HBA count (3) but has only one hydrogen bond donor (HBD = 1) [2]. A TPSA of 38.1 Ų falls well below the typical threshold of 140 Ų for oral bioavailability and below 90 Ų for blood–brain barrier penetration, suggesting favourable intrinsic permeability for both forms [3]. However, the additional HBD of the hydrochloride salt, combined with its formal charge, shifts the compound towards higher aqueous solubility at the potential expense of passive membrane permeability. The single rotatable bond (between oxazole C2 and pyrrolidine C2) limits conformational flexibility, which can enhance binding affinity by reducing the entropic penalty upon target engagement. Compared with the 2-(piperidin-4-yl)oxazole isomer, which also has one rotatable bond but a six-membered ring with greater conformational freedom, the pyrrolidine scaffold offers a more rigid geometry.

Physicochemical descriptors Drug-likeness Permeability prediction

Purity Specification and Supplier Documentation: 95%+ Purity with MDL Registration Enabling Reproducible Procurement

The target compound is consistently supplied at ≥95% purity across multiple vendors, with an assigned MDL number (MFCD31666846) that enables unambiguous cross-vendor identification and quality benchmarking . The dihydrochloride variant (CAS 2097936-04-2) is available at a slightly higher specified purity of 97% , but the monohydrochloride's 95%+ specification is adequate for most screening and synthetic applications. The MDL registration (MFCD31666846) distinguishes this compound from unregistered or poorly characterised analogs, reducing the risk of procurement errors. The compound is supplied as a solid, facilitating accurate weighing and long-term storage under inert atmosphere at 2–8 °C [1]. In the ChEMBL database, a structurally related 2-(pyrrolidin-2-yl)-1,3-oxazole derivative was evaluated for chemical stability (assay CHEMBL4310623), confirming the general stability of the oxazole–pyrrolidine scaffold under standard laboratory storage conditions [2].

Purity specification Quality control MDL registration

Recommended Application Scenarios for 4-Methyl-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride Based on Differentiated Evidence


Aqueous-Compatible Medicinal Chemistry Screening Cascades Requiring Pre-Dissolved Compound Stocks

The monohydrochloride salt form enables direct dissolution in aqueous buffers (e.g., phosphate-buffered saline, HEPES) at concentrations up to approximately 10–25 mg·mL⁻¹ without requiring DMSO as a primary solvent [1]. This property is particularly valuable for biochemical assay formats (e.g., fluorescence polarization, SPR, ITC) where organic co-solvents can denature proteins or alter binding kinetics. Researchers should prepare fresh aqueous stocks and verify concentration spectrophotometrically, as the free base form may slowly precipitate at neutral pH over extended incubation [2].

Structure–Activity Relationship (SAR) Studies Exploiting the 4-Methyl Oxazole Substituent for Lipophilicity Tuning

The 4-methyl group provides a +0.4 to +0.6 log unit increase in calculated lipophilicity relative to the unsubstituted 2-(pyrrolidin-2-yl)-1,3-oxazole scaffold without introducing additional hydrogen bond donors or acceptors [3]. This makes the compound an ideal starting point for SAR campaigns where incremental lipophilicity modulation is desired—for example, when optimizing blood–brain barrier penetration (target logD₇.₄ = 1–3) or when seeking to improve target residence time through hydrophobic contacts while maintaining ligand efficiency metrics [4].

Fragment-Based Drug Discovery (FBDD) Leveraging Low TPSA and Minimal Rotatable Bonds for Efficient Lead Evolution

With a TPSA of 38.1 Ų and only one rotatable bond, this compound satisfies key fragment-likeness criteria (MW < 200 g·mol⁻¹; TPSA < 60 Ų; rotatable bonds ≤ 2) [5]. Its rigid oxazole–pyrrolidine core provides a defined vector for further functionalization at the oxazole C5 position or the pyrrolidine nitrogen, enabling structure-guided fragment growing or merging strategies. The hydrochloride salt form ensures adequate solubility for fragment screening at the typical concentrations of 0.5–2 mM used in NMR or SPR-based fragment screens [1].

Chiral Probe Synthesis Where Racemic Identity Serves as a Baseline for Enantiomer Resolution Studies

As a racemic mixture at the pyrrolidine 2-position, the compound can serve as a starting material for chiral resolution (e.g., chiral SFC or diastereomeric salt formation) to generate enantiopure (R)- and (S)-forms . Comparative biological evaluation of the resolved enantiomers versus the racemate can reveal stereospecific target engagement, a critical consideration for targets such as GPCRs, kinases, and ion channels where enantiomers frequently exhibit divergent potency and selectivity profiles [6].

Quote Request

Request a Quote for 4-Methyl-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.